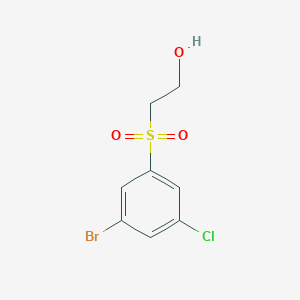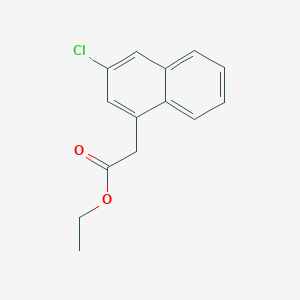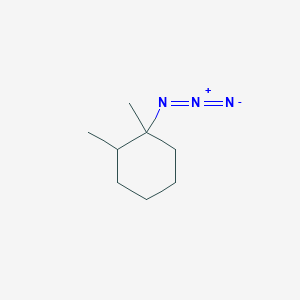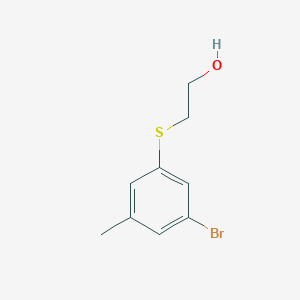
2-(3-Bromo-5-methyl-phenylsulfanyl)-ethanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Peptide Synthesis Enhancements
A study by Verhart and Tesser (2010) introduced modifications to alcohols like 2-(methylsulphonyl)ethanol, yielding new compounds that serve as amino-protective groups in peptide synthesis. These groups, which are labile in alkaline media, offer better stability and resistance against certain conditions compared to traditional protective groups. This advancement could be significant in the development of new peptides and proteins for therapeutic applications Verhart & Tesser, 2010.
Anti-Helicobacter pylori Agents
Carcanague et al. (2002) expanded on a specific scaffold, deriving a set of compounds with potent activities against the gastric pathogen Helicobacter pylori. This research highlights the potential of such derivatives in creating new treatments for infections caused by this bacterium, addressing the need for novel antibiotics amid rising resistance Carcanague et al., 2002.
Catalytic Applications
A study by Tayebi et al. (2011) utilized a sulfuric acid derivative as a recyclable catalyst for specific condensation reactions in organic synthesis. The research demonstrates how such compounds can enhance green chemistry practices by offering effective and reusable catalysts for producing valuable chemical products Tayebi et al., 2011.
Kinetic Resolution of Secondary Alcohols
Galvão et al. (2018) developed a nanohybrid material utilizing a similar compound for the kinetic resolution of secondary alcohols, which is crucial in producing enantiomerically pure substances for pharmaceuticals. This material showed high selectivity and could be reused multiple times, marking a step forward in heterogeneous catalysis Galvão et al., 2018.
Green Chemistry Innovations
Yadav and Lawate (2011) investigated the hydrogenation of styrene oxide to produce 2-phenyl ethanol using an environmentally friendly catalyst system in supercritical carbon dioxide. This approach aligns with green chemistry principles by reducing harmful byproducts and using safer solvents and conditions Yadav & Lawate, 2011.
Propiedades
IUPAC Name |
2-(3-bromo-5-methylphenyl)sulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-7-4-8(10)6-9(5-7)12-3-2-11/h4-6,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCZCFRLADOIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)SCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-methyl-phenylsulfanyl)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1383146.png)
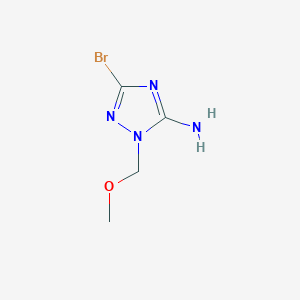
![tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383151.png)
![Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383153.png)
![2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1383154.png)
![tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1383155.png)
![tert-Butyl 4-(2-aminoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1383156.png)
![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1383158.png)
![2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B1383161.png)
